molecular formula C5H13NO2S B12681124 Methioninol S-oxide CAS No. 1935901-06-6

Methioninol S-oxide

Cat. No.: B12681124
CAS No.: 1935901-06-6
M. Wt: 151.23 g/mol
InChI Key: JCIQSPZSTVLYLO-GXRJOMEUSA-N
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Description

Methioninol S-oxide is a sulfur-containing organic compound that is derived from the oxidation of methionine, an essential amino acid

Properties

CAS No.

1935901-06-6

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutan-1-ol

InChI

InChI=1S/C5H13NO2S/c1-9(8)3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-,9?/m0/s1

InChI Key

JCIQSPZSTVLYLO-GXRJOMEUSA-N

Isomeric SMILES

CS(=O)CC[C@@H](CO)N

Canonical SMILES

CS(=O)CCC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methioninol S-oxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, hypochlorite, and other reactive oxygen species . The reaction typically involves the conversion of the sulfur atom in methionine to a sulfoxide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of biocatalysts, such as methionine sulfoxide reductases, can also be employed to facilitate the oxidation process .

Chemical Reactions Analysis

Oxidation of Methionine to Methionine S-Sulfoxide

Methionine undergoes oxidation via reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), or peroxynitrite, forming methionine sulfoxide (MetO) with two diastereomers: S-methionine sulfoxide (Met-SO) and R-methionine sulfoxide (Met-RO). The S-epimer is specifically reduced by methionine sulfoxide reductase A (MsrA), while the R-epimer is reduced by MsrB .

Key Reaction:

Methionine+H2O2Methionine S-sulfoxide+H2O\text{Methionine} + \text{H}_2\text{O}_2 \rightarrow \text{Methionine S-sulfoxide} + \text{H}_2\text{O}

Stereospecificity :

  • Chemical oxidants (e.g., H₂O₂) produce a racemic mixture of Met-SO and Met-RO .

  • Enzymatic oxidation by MsrA generates only Met-SO .

Reduction of Methionine S-Sulfoxide

MsrA catalyzes the reduction of Met-SO back to methionine using thioredoxin or dithiothreitol (DTT) as reductants. This reaction involves a conserved catalytic cysteine (Cys72 in mouse MsrA) that forms a sulfenic acid intermediate .

Catalytic Mechanism:

  • Nucleophilic Attack : Cys72 thiolate attacks the sulfur atom of Met-SO, forming a sulfurane transition state.

  • Intermediate Stabilization : Tyr103, Glu115, and Tyr155 stabilize the transition state via hydrogen bonding .

  • Sulfenic Acid Formation : A water molecule eliminates, leaving a sulfenic acid (Cys72-SOH).

  • Regeneration : The sulfenic acid is reduced back to a thiol by resolving cysteines (Cys218/Cys227) or thioredoxin .

Stoichiometry :

  • Each MsrA molecule reduces three Met-SO molecules, with autooxidation of Met229 in the enzyme’s resolving domain .

Key Residues and Mutations:

ResidueRoleEffect of Mutation
Cys72Catalytic nucleophileComplete loss of activity
Phe73/Trp74Substrate bindingPrevents Met-SO binding
Met229Autooxidation siteSlows catalytic turnover

Kinetic Parameters :

SubstrateKmK_m (mM)kcatk_{cat} (s⁻¹)
Free Met-SO0.5–2.010–50
Peptide-bound Met-SO0.1–0.55–20

Data derived from bacterial and mammalian MsrA studies .

Biological Significance

  • Oxidative Stress Defense : Met-SO reduction repairs oxidative damage in proteins, critical for cellular viability under stress .

  • Regulatory Role : Reversible methionine oxidation modulates protein function, akin to phosphorylation .

  • Pathogen Virulence : MsrA is essential for bacterial pathogens (e.g., Salmonella) to resist host oxidative defenses .

Analytical Methods

  • Chromatography : Reverse-phase HPLC with o-phthalaldehyde derivatization separates Met-SO and Met-RO .

  • Mass Spectrometry : Used to track mass changes (+16 Da for oxidation, -16 Da for reduction) and identify modified peptides .

Evolutionary Conservation

MsrA is conserved across eukaryotes, bacteria, and archaea. Plant MsrBs (e.g., GmMSRB2 in soybean) show activity toward both free and protein-bound Met-SO, using thioredoxin or DTT .

Scientific Research Applications

Methioninol S-oxide has a wide range of applications in scientific research:

Mechanism of Action

Methioninol S-oxide exerts its effects primarily through its ability to modulate redox reactions. It can act as both an oxidant and a reductant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes like methionine sulfoxide reductases, which play a crucial role in maintaining cellular redox balance . These interactions can influence signal transduction pathways and protein function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methionine Sulfoxide: A closely related compound with similar redox properties.

    Methionine Sulfone: A further oxidized form of methionine.

    S-adenosyl-methionine: Another sulfur-containing compound involved in methylation reactions.

Uniqueness

Methioninol S-oxide is unique due to its specific redox properties and its ability to modulate protein function through reversible oxidation and reduction. This makes it a valuable tool in studying oxidative stress and its impact on cellular processes .

Q & A

Q. How can Methioninol S-oxide be synthesized and characterized in the laboratory?

this compound is typically synthesized via controlled oxidation of methioninol using agents like hydrogen peroxide or meta-chloroperbenzoic acid. The reaction should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm completion. Purification via silica gel chromatography or recrystallization is recommended. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sulfoxide S=O peaks at ~1000–1100 cm⁻¹ in IR spectroscopy) and mass spectrometry (MS) for molecular weight validation. For novel compounds, elemental analysis and X-ray crystallography may be required to establish purity and stereochemistry .

Q. What analytical methods are suitable for detecting this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for quantification in biological samples due to its sensitivity. Direct Analysis in Real Time mass spectrometry (DART-MS) can provide rapid screening without extensive sample preparation, as demonstrated in sulfoxide analysis in Allium species. For low-abundance detection, derivatization with agents like dansyl chloride enhances MS signal intensity. Method validation should include calibration curves, limits of detection (LOD), and recovery assays .

Q. What are the best practices for storing this compound to prevent degradation?

this compound should be stored under inert gas (e.g., argon or nitrogen) in amber glass vials at –20°C to minimize oxidation and light exposure. Regular peroxide testing (e.g., using KI-starch test strips or quantitative iodometric titration) is critical, as sulfoxides can form peroxides upon prolonged storage. Record test results and disposal dates, and avoid using solvents prone to peroxide accumulation (e.g., diethyl ether) .

Advanced Research Questions

Q. How do the stereoisomers of this compound influence its biochemical interactions?

The (S)- and (R)-sulfoxide diastereomers exhibit distinct biological activities due to differential enzyme binding. Chiral separation via chiral-phase HPLC or capillary electrophoresis is essential for isolating isomers. Enzymatic assays (e.g., methionine sulfoxide reductase (Msr) activity) can quantify stereospecific reduction rates. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like MsrA, which preferentially reduces (S)-sulfoxides. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What metabolomics strategies elucidate the role of this compound in oxidative stress pathways?

Untargeted metabolomics using ultra-high-resolution MS coupled with hydrophilic interaction liquid chromatography (HILIC) can identify this compound and its metabolites. Stable isotope tracing (e.g., ¹³C-labeled methioninol) tracks incorporation into redox cycles. Multivariate analysis (PCA or OPLS-DA) distinguishes metabolic shifts in knockout models (e.g., MsrA⁻/⁻ cells) to pinpoint pathway interactions .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Conduct a systematic review following PRISMA guidelines to aggregate data from preclinical studies. Assess heterogeneity via I² statistics and meta-regression to identify confounding variables (e.g., cell line variability, oxidation state). Experimental replication under standardized conditions (e.g., oxygen tension, assay duration) reduces methodological bias. Dose-response meta-analysis quantifies potency thresholds .

Q. What in silico approaches predict the stability and reactivity of this compound under physiological conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfoxide oxidation potentials and radical scavenging activity. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability. QSAR models trained on sulfoxide libraries predict pharmacokinetic properties like bioavailability and half-life .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots or Deming regression for inter-laboratory data comparison.
  • Experimental Design : Include negative controls (e.g., unoxidized methioninol) and positive controls (e.g., known antioxidants) in bioactivity assays.

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